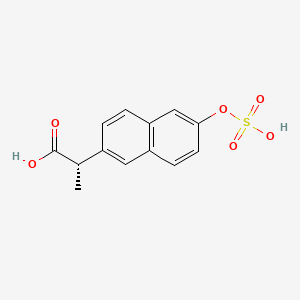
Desmethylnaproxen-6-O-sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Desmethylnaproxen-6-O-sulfate is a complex organic compound characterized by the presence of a sulfooxy group attached to a naphthalene ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylnaproxen-6-O-sulfate typically involves the sulfonation of 2-naphthol followed by esterification and subsequent reaction with propanoic acid. The process begins with the sulfonation of 2-naphthol using sulfuric acid under controlled temperature conditions to form 6-sulfooxy-2-naphthol. This intermediate is then esterified with an appropriate alcohol to form the sulfooxy ester. Finally, the ester is reacted with propanoic acid under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Desmethylnaproxen-6-O-sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxylated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
Pharmacological Applications
Anti-inflammatory Properties
Desmethylnaproxen-6-O-sulfate exhibits anti-inflammatory effects similar to its parent compound, naproxen. Studies have shown that it retains the ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This makes it a candidate for further exploration as a therapeutic agent in conditions like arthritis and other inflammatory disorders .
Metabolism and Bioavailability
Research indicates that this compound is a major metabolite found in human plasma after the administration of naproxen. Its presence is significantly higher in individuals with renal impairment, suggesting that its metabolism and clearance are influenced by kidney function . Understanding its pharmacokinetics can help optimize dosing regimens for patients with varying degrees of renal function.
Toxicological Studies
Safety Profile Evaluation
The safety profile of this compound has been investigated through various toxicological studies. These studies assess the compound's potential adverse effects compared to naproxen itself. For instance, research has indicated that while naproxen can cause gastrointestinal issues, its metabolites may have different safety profiles, necessitating further investigation into their long-term effects .
Analytical Chemistry
Metabolite Identification Techniques
this compound has been identified using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). This method allows for precise quantification and characterization of the metabolite in biological samples, aiding in pharmacokinetic studies and drug monitoring .
Research on Drug Interactions
Impact on Drug Metabolism
Studies have explored how this compound interacts with various drug-metabolizing enzymes. For example, it has been shown to be a substrate for several isoforms of human cytosolic sulfotransferases (SULTs), which are responsible for sulfation reactions that can affect drug efficacy and clearance . Understanding these interactions is crucial for predicting potential drug-drug interactions in polypharmacy scenarios.
Industrial Applications
Synthesis and Production
In addition to its biological applications, this compound is utilized in organic synthesis as a precursor for developing complex organic molecules. Its unique structure allows it to serve as a reagent in various chemical reactions, including the synthesis of dyes and pigments .
Data Table: Summary of Research Findings
作用機序
The mechanism of action of Desmethylnaproxen-6-O-sulfate involves its interaction with specific molecular targets and pathways. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The naphthalene ring provides a hydrophobic core that can interact with lipid membranes and proteins, potentially altering their activity.
類似化合物との比較
Similar Compounds
(2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid:
Uniqueness
The presence of the sulfooxy group in this compound imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds. This functional group enhances the compound’s solubility and ability to participate in specific chemical reactions, making it valuable for various applications.
特性
CAS番号 |
69391-09-9 |
|---|---|
分子式 |
C13H12O6S |
分子量 |
296.3 g/mol |
IUPAC名 |
(2S)-2-(6-sulfooxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H12O6S/c1-8(13(14)15)9-2-3-11-7-12(19-20(16,17)18)5-4-10(11)6-9/h2-8H,1H3,(H,14,15)(H,16,17,18)/t8-/m0/s1 |
InChIキー |
BNKMSCMOWGCUOF-QMMMGPOBSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)O)C(=O)O |
異性体SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)O)C(=O)O |
正規SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)O)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















